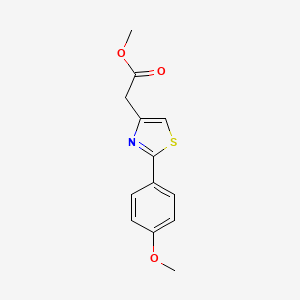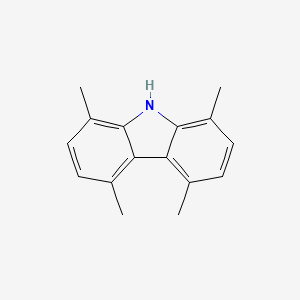
1,4,5,8-Tetramethyl-9H-carbazole
説明
“1,4,5,8-Tetramethyl-9H-carbazole” is a derivative of carbazole . Carbazole compounds are known for their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties .
Synthesis Analysis
Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . Carbazole can be easily functionalized at N-position and then covalently linked with other monomers .
Molecular Structure Analysis
The molecular structure of “1,4,5,8-Tetramethyl-9H-carbazole” is based on the carbazole structure, but with additional methyl groups at the 1,4,5,8 positions .
Chemical Reactions Analysis
Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are suitable in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
Physical And Chemical Properties Analysis
Carbazole and its derivatives encompass nitrogen-containing aromatic heterocyclic conducting polymers having excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . They are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .
科学的研究の応用
- In OLEDs, tMCzPN achieves an extremely high forward-viewing maximum external quantum efficiency (EQE) of 26.0%, significantly surpassing CzPN’s 5.3% .
Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) Emitters
Conducting Polymers and TE Materials
作用機序
Target of Action
The primary target of 1,4,5,8-Tetramethyl-9H-carbazole is the electron donor in the development of thermally activated delayed fluorescence (TADF) emitters . TADF emitters are a type of organic light-emitting diode (OLED) that have attracted significant attention due to their high efficiency .
Mode of Action
1,4,5,8-Tetramethyl-9H-carbazole interacts with its targets by replacing carbazole in the development of TADF emitters . The additional steric hindrance of methyl groups leads to a more twisted structure of the molecule, which successfully exhibits TADF behavior . This interaction results in changes in the molecular structure and properties of the TADF emitters.
Biochemical Pathways
The biochemical pathways affected by 1,4,5,8-Tetramethyl-9H-carbazole involve the electropolymerization of carbazole moieties . This process results in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives . The fundamental difference between these two polymers is in the bandgap energies and effectual conjugation length .
Result of Action
The molecular and cellular effects of 1,4,5,8-Tetramethyl-9H-carbazole’s action include the development of TADF emitters with a more twisted structure . In OLEDs, these emitters exhibit extremely high forward-viewing maximum external quantum efficiency .
Action Environment
The action of 1,4,5,8-Tetramethyl-9H-carbazole can be influenced by environmental factors such as temperature . For instance, the activation energy of the compound should be considered a dynamic parameter affected by the environmental temperature, especially in the case of a small energy gap of 10 meV .
将来の方向性
Carbazole derivatives have gained a lot of attention in medicinal chemistry over the last few decades due to their wide range of biological and pharmacological properties . The therapeutic potential of natural, semi-synthetic or synthetic carbazole-containing molecules has expanded considerably . Therefore, “1,4,5,8-Tetramethyl-9H-carbazole” and similar compounds may have promising future applications in various fields.
特性
IUPAC Name |
1,4,5,8-tetramethyl-9H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-9-5-7-11(3)15-13(9)14-10(2)6-8-12(4)16(14)17-15/h5-8,17H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGDSGWFUREMHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(C=CC(=C3NC2=C(C=C1)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401302821 | |
| Record name | 1,4,5,8-Tetramethyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401302821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,5,8-Tetramethyl-9H-carbazole | |
CAS RN |
20355-42-4 | |
| Record name | 1,4,5,8-Tetramethyl-9H-carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20355-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,5,8-Tetramethyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401302821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




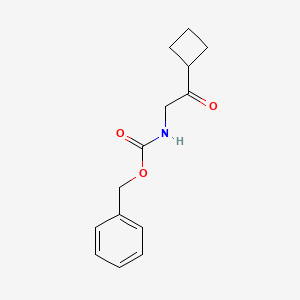



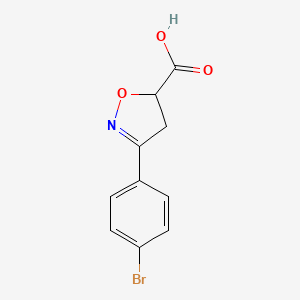
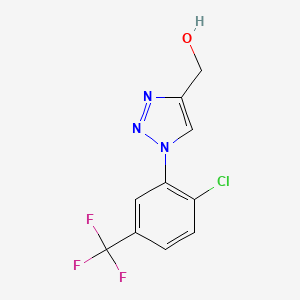
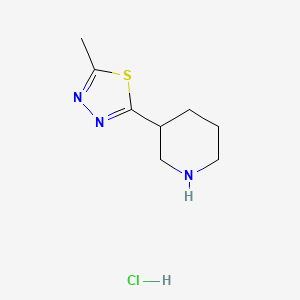

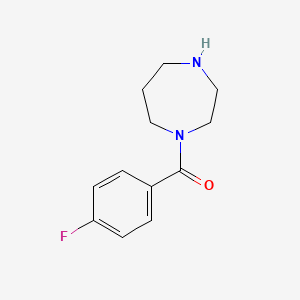


![4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B3114720.png)
